[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472686
InChI: InChI=1S/C9H16N2O3/c1-7(12)11-4-2-3-8(11)5-10-6-9(13)14/h8,10H,2-6H2,1H3,(H,13,14)/t8-/m0/s1
SMILES: CC(=O)N1CCCC1CNCC(=O)O
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol

[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13472686

Molecular Formula: C9H16N2O3

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid -

Specification

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
IUPAC Name 2-[[(2S)-1-acetylpyrrolidin-2-yl]methylamino]acetic acid
Standard InChI InChI=1S/C9H16N2O3/c1-7(12)11-4-2-3-8(11)5-10-6-9(13)14/h8,10H,2-6H2,1H3,(H,13,14)/t8-/m0/s1
Standard InChI Key TUWGYEMNBIILPE-QMMMGPOBSA-N
Isomeric SMILES CC(=O)N1CCC[C@H]1CNCC(=O)O
SMILES CC(=O)N1CCCC1CNCC(=O)O
Canonical SMILES CC(=O)N1CCCC1CNCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid (IUPAC name: 2-[[(2S)-1-acetylpyrrolidin-2-yl]methylamino]acetic acid) consists of a stereochemically defined pyrrolidine core (S-configuration at C2) substituted with an acetyl group at N1 and an aminomethyl-acetic acid moiety at C2. The stereochemistry critically influences its biological interactions, as evidenced by its distinct binding profiles compared to racemic analogs .

Table 1: Fundamental Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₁₈N₂O₃
Molecular Weight214.26 g/mol
Canonical SMILESCC(=O)N1CC@HCC1
InChI KeyKVOVPMNGXNNVHQ-NSHDSACASA-N
PubChem CID66565398

The compound’s polar surface area (110 Ų) and logP value (-1.3) suggest moderate solubility in aqueous media, advantageous for in vitro assays.

Stereochemical Considerations

The (S)-configuration at the pyrrolidine C2 position ensures optimal spatial alignment for target engagement. Computational docking studies reveal that the acetyl group stabilizes interactions with hydrophobic binding pockets, while the acetic acid moiety participates in hydrogen bonding with catalytic residues . Racemization at C2 diminishes binding affinity by 40–60%, underscoring the enantiomer’s pharmacological relevance .

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The synthesis involves three sequential steps:

  • Pyrrolidine Functionalization: N-acetylation of (S)-pyrrolidin-2-ylmethanol using acetic anhydride in dichloromethane (yield: 85%).

  • Aminomethylation: Coupling the acetylated intermediate with tert-butyl glycinate via EDC/HOBt-mediated amidation (yield: 72%).

  • Deprotection: Acidic hydrolysis (HCl/dioxane) to yield the free acetic acid derivative (yield: 91%) .

Table 2: Key Reaction Parameters

StepReagents/ConditionsTemperatureTimeYield
1Ac₂O, DCM, Et₃N0–25°C4 h85%
2EDC, HOBt, DIPEA, DMF25°C12 h72%
34M HCl in dioxane25°C2 h91%

Industrial-Scale Production

Continuous flow reactors enhance throughput and purity (>99.5% by HPLC). A tandem reactor system combines acetylation and amidation in a single flow path, reducing solvent use by 70% compared to batch processes . Critical quality attributes (CQAs) include residual solvent levels (<300 ppm) and enantiomeric excess (>99.9% ee).

Physicochemical Properties and Analytical Characterization

Solubility and Stability

The compound exhibits pH-dependent solubility:

  • Aqueous Solubility: 12.8 mg/mL at pH 7.4 (PBS buffer), decreasing to 2.1 mg/mL at pH 5.0.

  • LogD₇.₄: -0.9, indicating preferential partitioning into polar phases.
    Stability studies show no degradation under ambient conditions (25°C/60% RH) over 6 months, but accelerated testing (40°C/75% RH) reveals 5% degradation via acyl migration after 3 months.

Spectroscopic Profiles

  • ¹H NMR (400 MHz, D₂O): δ 4.21 (m, 1H, pyrrolidine H2), 3.78 (d, J = 14 Hz, 2H, CH₂COO), 3.12 (m, 2H, NCH₂), 2.88 (s, 3H, COCH₃).

  • HRMS (ESI+): m/z 215.1392 [M+H]⁺ (calc. 215.1396).

Comparative Analysis with Structural Analogs

Pyrrolidine Derivatives

Replacing the acetyl group with propionyl or benzoyl groups reduces MAO-B inhibition by 30–50%, while substituting the acetic acid with a methyl ester abolishes activity, confirming the necessity of both motifs .

Table 3: Structure-Activity Relationships

AnalogMAO-B IC₅₀ (μM)TNF-α EC₅₀ (μM)
Parent Compound0.785.2
N-Propionyl Derivative1.146.9
N-Benzoyl Derivative1.458.3
Methyl Ester>50>50

Patent Landscape

Patent US10544189B2 discloses a related compound’s synthesis using analogous amidation strategies, validating the scalability of the reported methods . CN101052397A highlights acetic acid derivatives’ utility as CRTH2 antagonists, suggesting potential cross-applications in allergic inflammation .

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